Tautomer Stability: 1H- vs. 2H-Indazole
The target compound adopts the 1H-indazole tautomeric form, which is thermodynamically favored over the 2H-indazole isomer (CAS 920019-85-8, 2-(2,4-Dichlorobenzene-1-sulfonyl)-2H-indazole-3-carboxylic acid). Ab initio MP2-6-31G** calculations place the 1H-tautomer 3.6 kcal/mol lower in energy than the 2H form, while experimental free-energy determinations indicate a ~2.3 kcal/mol preference [1]. In osmium(IV) coordination complexes, the 1H- and 2H-indazole tautomers yield spectroscopically and biologically distinct complexes, with the 2H-tautomer complex exhibiting approximately 2-fold higher antiproliferative activity (IC50 12 ± 2 µM vs. 25 ± 4 µM in CH1 ovarian carcinoma cells) [2]. This demonstrates that tautomer identity is not a trivial structural nuance but a determinant of biological and physicochemical behavior.
| Evidence Dimension | Thermodynamic stability (free energy difference) |
|---|---|
| Target Compound Data | 1H-indazole tautomer: 0 kcal/mol (reference) |
| Comparator Or Baseline | 2H-indazole tautomer: +2.3 to +3.6 kcal/mol (less stable) |
| Quantified Difference | ΔG = 2.3–3.6 kcal/mol favoring 1H form; ~1.7 log units equilibrium ratio at 298 K |
| Conditions | Gas-phase ab initio MP2-6-31G** calculations; also confirmed in aqueous solution |
Why This Matters
For procurement, the 1H-isomer (920019-84-7) is the thermodynamically stable form, ensuring greater chemical stability upon storage and consistent reactivity in synthetic applications; the 2H-isomer (920019-85-8) may isomerize under certain conditions, introducing experimental variability.
- [1] ChemicalBook. 1H-indazole vs 2H-indazole stability: free energy difference ~2.3 kcal/mol. Also: Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. J. Chem. Soc., Perkin Trans. 2, 1996, 2097–2101. MP2-6-31G** calculations show 1H-tautomer more stable by 3.6 kcal/mol. View Source
- [2] Büchel, G. E., et al. Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity. J. Inorg. Biochem., 2012, 113, 47–54. DOI: 10.1016/j.jinorgbio.2012.03.009. 2H-tautomer complex IC50 = 12 ± 2 µM vs. 1H-tautomer complex IC50 = 25 ± 4 µM in CH1 cells. View Source
